N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide
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Description
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H30N2O3S and its molecular weight is 366.52. The purity is usually 95%.
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Scientific Research Applications
Selective Cyclooxygenase-2 Inhibitors
Sulfonamide derivatives have been synthesized and evaluated for their abilities to selectively inhibit cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), demonstrating significant potential in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain. The introduction of specific substituents, such as fluorine atoms, can notably increase COX1/COX-2 selectivity, leading to the development of potent and selective inhibitors for clinical trials (Hashimoto et al., 2002).
Antiviral and Antifungal Activities
Novel sulfonamide compounds have been synthesized and screened for their in vitro anti-HIV and antifungal activities. These studies reveal the potential of sulfonamides to serve as templates for the development of new therapeutic agents targeting infectious diseases (Zareef et al., 2007).
Electrochemical and Spectroelectrochemical Properties
Research into sulfonamide derivatives has extended into the field of materials science, where their incorporation into metallophthalocyanines has been explored for novel electrochemical and spectroelectrochemical applications. These compounds exhibit unique redox behaviors, making them suitable for a variety of technological applications (Kantekin et al., 2015).
Photodynamic Therapy for Cancer Treatment
Sulfonamide derivatives have been investigated for their photophysical and photochemical properties, specifically their utility in photodynamic therapy (PDT) for cancer treatment. The development of zinc phthalocyanines substituted with sulfonamide groups has shown promising results, with high singlet oxygen quantum yields, indicating potential as efficient Type II photosensitizers (Pişkin et al., 2020).
Computational and Structural Analyses
The computational and structural characterization of sulfonamide molecules provides valuable insights into their potential biological activities and interactions with biological targets. Such studies are crucial for the rational design of new therapeutic agents, highlighting the versatility of sulfonamide compounds in drug development (Murthy et al., 2018).
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-15-7-8-18(24-2)19(13-15)25(22,23)20-14-16-9-11-21(12-10-16)17-5-3-4-6-17/h7-8,13,16-17,20H,3-6,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEGJTQJSFFKQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.